molecular formula C14H15NO7 B13353536 Diethyl 2-(2-nitrobenzoyl)malonate

Diethyl 2-(2-nitrobenzoyl)malonate

Cat. No.: B13353536
M. Wt: 309.27 g/mol
InChI Key: LXZPRMYHTALASD-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitrobenzoyl)malonate is an organic compound with the molecular formula C14H15NO7 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2-nitrobenzoyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-nitrobenzoyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-nitrobenzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:

    Formation of Enolate: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.

    Alkylation: The enolate ion reacts with 2-nitrobenzoyl chloride to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-nitrobenzoyl)malonate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Reduction: Reduction of the nitro group yields diethyl 2-(2-aminobenzoyl)malonate.

    Substitution: Substitution reactions can yield a variety of esters and amides depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(2-nitrobenzoyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(2-nitrobenzoyl)malonate involves its reactivity as an ester and nitro compound. The ester groups can undergo hydrolysis to form carboxylic acids, while the nitro group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid without the nitrobenzoyl group.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different functional group.

Uniqueness

Diethyl 2-(2-nitrobenzoyl)malonate is unique due to the presence of the nitrobenzoyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

diethyl 2-(2-nitrobenzoyl)propanedioate

InChI

InChI=1S/C14H15NO7/c1-3-21-13(17)11(14(18)22-4-2)12(16)9-7-5-6-8-10(9)15(19)20/h5-8,11H,3-4H2,1-2H3

InChI Key

LXZPRMYHTALASD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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